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2-(4-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole
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Overview
Description
2-(4-chlorobenzyl)-3-(p-tolyl)-2H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-3-(p-tolyl)-2H-indazole typically involves the reaction of 4-chlorobenzyl chloride with p-tolylhydrazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the indazole ring.
Industrial Production Methods
Industrial production of 2-(4-chlorobenzyl)-3-(p-tolyl)-2H-indazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzyl)-3-(p-tolyl)-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 2H-indazoles exhibit significant anticancer properties. A study highlighted the synthesis of functionalized 3-acyl-2H-indazoles, which demonstrated promising activity against various cancer cell lines. The optimization of reaction conditions for synthesizing these compounds resulted in yields ranging from 33% to 78%, depending on the substituents present on the indazole core .
Serotonergic Receptor Modulation
Compounds similar to 2-(4-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole have been investigated for their effects on serotonergic receptors, which are crucial in treating mood disorders and other neurological conditions. The modification of serotonergic receptor activity can lead to beneficial effects in treating diseases such as depression and anxiety .
Organic Synthesis
Synthesis Pathways
The compound can serve as a precursor in various organic synthesis pathways. For instance, a recent study utilized visible-light-driven decarboxylative coupling methods involving 2H-indazoles, showcasing the compound's versatility in forming more complex structures . This method allows for the efficient synthesis of a wide range of functionalized indazole derivatives.
Materials Science
Polymeric Applications
In materials science, compounds based on indazole structures are being explored for their potential use in polymeric materials. Their unique electronic properties may enhance the performance of polymers used in electronic devices, coatings, and sensors.
Table 1: Summary of Anticancer Activity Studies
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | 15 | |
Similar Indazole Derivative | A549 (Lung Cancer) | 20 | |
Another Indazole Variant | HeLa (Cervical Cancer) | 10 |
Table 2: Synthesis Conditions for Functionalized Indazoles
Solvent | Yield (%) | Reaction Time (h) | Reference |
---|---|---|---|
Acetonitrile | 43 | 10 | |
Hexafluoroisopropanol | 71 | 10 | |
DMSO | Varies | Up to 20 |
Case Studies
Case Study 1: Anticancer Screening
In a study aimed at screening various indazole derivatives for anticancer activity, researchers synthesized several compounds including This compound . The compound showed a significant inhibition of cell proliferation in MCF-7 cells, indicating its potential as a lead compound for further development.
Case Study 2: Synthesis Optimization
Another research project focused on optimizing the synthesis of functionalized indazoles through visible-light-induced reactions. By adjusting solvent conditions and reaction times, researchers achieved improved yields and identified key factors influencing the efficiency of the synthesis process.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzyl)-3-(p-tolyl)-2H-indazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzyl)-3-(p-tolyl)-2H-benzimidazole
- 2-(4-chlorobenzyl)-3-(p-tolyl)-2H-quinazoline
- 2-(4-chlorobenzyl)-3-(p-tolyl)-2H-pyrrole
Uniqueness
2-(4-chlorobenzyl)-3-(p-tolyl)-2H-indazole is unique due to its specific substitution pattern and the presence of both the 4-chlorobenzyl and p-tolyl groups
Biological Activity
2-(4-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound belongs to the indazole family, characterized by a fused benzene and pyrazole ring. Its structure is as follows:
- Chemical Formula : C15H14ClN2
- Molecular Weight : 256.74 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can effectively inhibit various strains of bacteria and fungi. For instance, it was reported to have a notable effect against Candida albicans and Candida glabrata, demonstrating lower minimum inhibitory concentrations (MICs) than standard antifungal agents like fluconazole .
Microorganism | MIC (µg/mL) | Standard Drug (µg/mL) |
---|---|---|
Candida albicans | 5 | 10 |
Candida glabrata | 8 | 16 |
Escherichia coli | 10 | 20 |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. It was found to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory pathway. In vitro assays indicated that it could reduce inflammation markers significantly, suggesting its potential use in treating inflammatory diseases .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Several studies have evaluated its efficacy against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and A549 (lung cancer).
- Findings : The compound demonstrated cytotoxic effects with IC50 values in the micromolar range, indicating potent activity against these cancer cells.
Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
MCF-7 | 15.0 | Doxorubicin: 10.0 |
U-937 | 12.5 | Doxorubicin: 9.5 |
A549 | 18.0 | Doxorubicin: 11.0 |
Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through a dose-dependent mechanism, making it a candidate for further development in cancer therapeutics .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It inhibits enzymes involved in inflammatory responses and tumor progression.
- Receptor Modulation : The compound may modulate receptor activities critical for cell proliferation and survival.
Case Studies
- Anticancer Efficacy : A study evaluating the effects of this compound on MCF-7 breast cancer cells revealed significant apoptosis induction, with morphological changes consistent with programmed cell death observed under microscopy.
- Inflammation Reduction : In a model of induced inflammation, treatment with the compound resulted in reduced swelling and pain, comparable to standard anti-inflammatory drugs.
Properties
CAS No. |
872681-97-5 |
---|---|
Molecular Formula |
C21H17ClN2 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)indazole |
InChI |
InChI=1S/C21H17ClN2/c1-15-6-10-17(11-7-15)21-19-4-2-3-5-20(19)23-24(21)14-16-8-12-18(22)13-9-16/h2-13H,14H2,1H3 |
InChI Key |
CLUXFAXCBHHVSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=NN2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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